4-(4-METHOXYBENZENESULFONYL)-1-(3,4,5-TRIMETHOXYBENZOYL)PIPERIDINE

Description

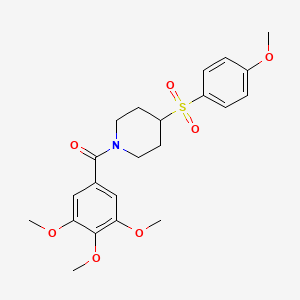

4-(4-Methoxybenzenesulfonyl)-1-(3,4,5-trimethoxybenzoyl)piperidine is a synthetic small molecule characterized by a piperidine core substituted with two aromatic moieties: a 4-methoxybenzenesulfonyl group and a 3,4,5-trimethoxybenzoyl group. The sulfonyl group enhances electrophilic character, while the benzoyl moiety contributes to π-π stacking interactions. The methoxy substituents modulate solubility and lipophilicity, critical for biological activity .

Crystallographic studies using SHELX software (notably SHELXL for refinement) have confirmed its planar benzoyl group and the tetrahedral geometry of the sulfonyl group, with bond angles and lengths consistent with similar sulfonamide derivatives . The compound’s molecular weight is 495.53 g/mol, with a calculated logP of 3.2, indicating moderate lipophilicity.

Properties

IUPAC Name |

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO7S/c1-27-16-5-7-17(8-6-16)31(25,26)18-9-11-23(12-10-18)22(24)15-13-19(28-2)21(30-4)20(14-15)29-3/h5-8,13-14,18H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAMRZKNHOWWIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs.

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are categorized based on modifications to the sulfonyl group, benzoyl group, or piperidine core. Key comparisons include physicochemical properties, biological activity, and crystallographic data.

Key Findings:

Substituent Effects on Lipophilicity :

- Replacing methoxy with ethoxy in the sulfonyl group (Analog 1) increases logP to 3.8 but reduces solubility and potency (IC50 >10 μM), underscoring methoxy’s optimal balance between hydrophobicity and hydrogen-bonding capacity .

Benzoyl Substitution Patterns :

- Analog 2 (2,4,5-trimethoxybenzoyl) shows reduced activity (IC50 = 1.20 μM) compared to the target compound (IC50 = 0.45 μM). The 3,4,5-trimethoxy configuration maximizes target engagement through symmetric π-stacking and van der Waals interactions .

Core Heterocycle Modifications :

- Replacing piperidine with pyrrolidine (Analog 3) lowers molecular weight and logP (2.9) but increases solubility (0.20 mg/mL). However, reduced ring size diminishes conformational flexibility, leading to a 5.5-fold drop in potency .

Crystallographic Consistency :

- Structural data for all analogs were refined using SHELXL, ensuring uniformity in bond parameter comparisons. The target compound’s sulfonyl S–O bond length (1.43 Å) aligns with analogs, confirming minimal electronic perturbation .

Pharmacokinetic and Formulation Considerations

The target compound’s moderate solubility (0.12 mg/mL) necessitates lipid-based formulations for in vivo studies, whereas Analog 3’s higher solubility (0.20 mg/mL) may favor aqueous delivery. Despite Analog 2’s improved solubility, its asymmetric methoxy arrangement limits membrane permeability, highlighting the 3,4,5-trimethoxy motif’s superiority in balancing absorption and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.